

ATWLPPR Peptide: A Tool for Interrogating Neuropilin-1 Function

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Compound of Interest

Compound Name: ATWLPPR Peptide TFA

Cat. No.: B8075415

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein that acts as a co-receptor for a variety of ligands, most notably Vascular Endothelial Growth Factor (VEGF) and Class 3 Semaphorins. [1] Its involvement in key signaling pathways makes it a critical player in angiogenesis, neuronal guidance, and tumor progression. The heptapeptide ATWLPPR has been identified as a specific ligand for NRP-1, functioning as a competitive inhibitor of VEGF-A₁₆₅ binding.[2][3] This property makes ATWLPPR an invaluable tool for studying the multifaceted roles of NRP-1 in both physiological and pathological processes. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing the ATWLPPR peptide in NRP-1 research.

Quantitative Data Summary

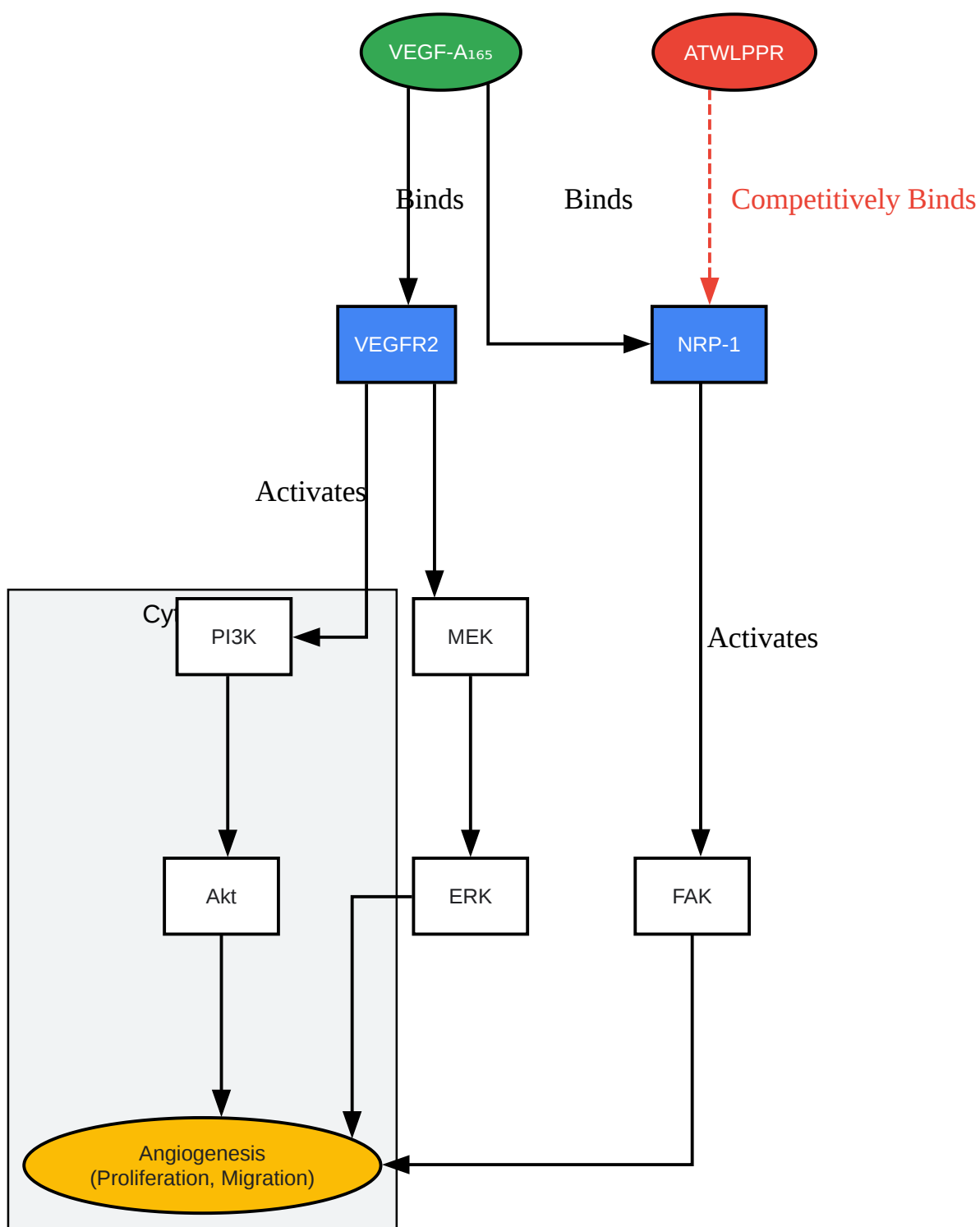
The following table summarizes the binding affinity and inhibitory concentrations of the ATWLPPR peptide for Neuropilin-1, as determined by various in vitro assays.

Parameter	Value	Assay System	Reference
IC ₅₀	19 µM	Competitive binding assay with recombinant NRP-1 protein	[4]
IC ₅₀	60-84 µM	Competitive binding assay with NRP-1	[5]
IC ₅₀	80 µM	Inhibition of VEGF-A ₁₆₅ /NRP-1 complex formation	

Visualizing Mechanisms and Workflows

Signaling Pathway of NRP-1 Inhibition by ATWLPPR

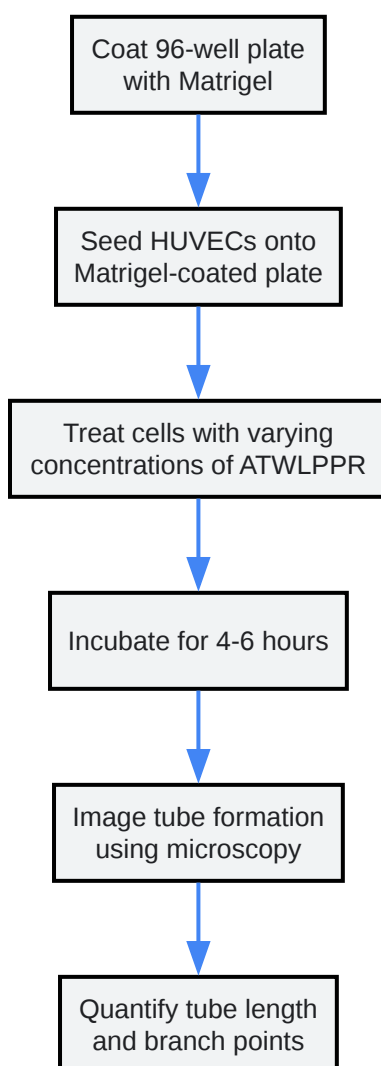
The following diagram illustrates the mechanism by which ATWLPPR inhibits VEGF-A-mediated signaling through NRP-1. Under normal conditions, VEGF-A₁₆₅ binds to both VEGFR2 and NRP-1, leading to the formation of a ternary complex that enhances downstream signaling cascades, promoting angiogenesis. ATWLPPR competitively binds to NRP-1, preventing the interaction with VEGF-A₁₆₅ and thereby attenuating downstream signals such as the FAK, MAPK/ERK, and PI3K/Akt pathways.

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Caption: ATWLPPR competitively inhibits VEGF-A binding to NRP-1, blocking downstream signaling.

Experimental Workflow: In Vitro Angiogenesis Assay

This workflow outlines the key steps for assessing the anti-angiogenic potential of the ATWLPPR peptide using an endothelial cell tube formation assay.

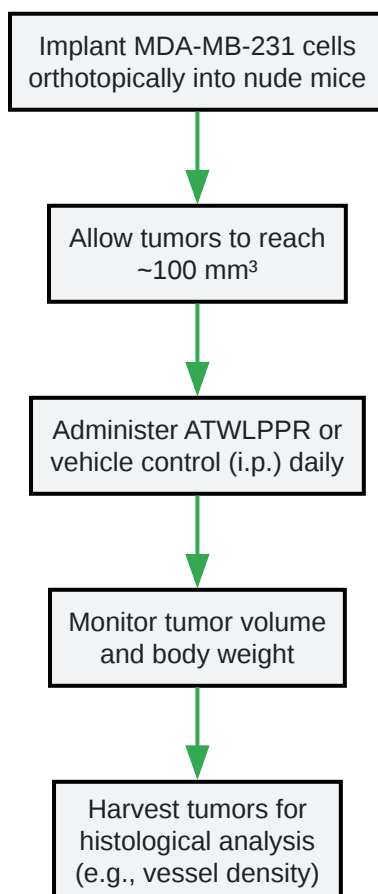


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Caption: Workflow for HUVEC tube formation assay to test ATWLPPR's anti-angiogenic effects.

Experimental Workflow: In Vivo Tumor Xenograft Study

The following diagram provides a high-level overview of an in vivo study to evaluate the anti-tumor efficacy of ATWLPPR using a breast cancer xenograft model.



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Caption: Workflow for an in vivo MDA-MB-231 xenograft study with ATWLPPR treatment.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This protocol details the methodology to assess the effect of ATWLPPR on the tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Materials:

- HUVECs (passage 2-5)

- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
- ATWLPPR peptide
- 96-well cell culture plate
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with imaging capabilities

Procedure:

- Plate Coating:
 - Thaw BME on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Preparation:
 - Culture HUVECs to 70-90% confluency.
 - Harvest cells using a gentle dissociation reagent (e.g., Accutase).
 - Resuspend the cells in basal medium (e.g., EBM-2) containing 1% FBS.
 - Perform a cell count and adjust the concentration to $2-3 \times 10^5$ cells/mL.
- Treatment and Seeding:
 - Prepare serial dilutions of the ATWLPPR peptide in the cell suspension. Recommended starting concentrations range from 10 µM to 100 µM. Include a vehicle-only control.
 - Gently add 100 µL of the cell suspension (containing the respective ATWLPPR concentration) to each BME-coated well.

- Incubation and Imaging:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
 - Monitor tube formation periodically under an inverted microscope.
 - (Optional) For fluorescent imaging, add Calcein AM to the cells 30 minutes prior to the end of the incubation period.
 - Capture images of the tube networks in each well.
- Quantification:
 - Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
 - Quantify parameters such as total tube length, number of junctions, and number of branches for each treatment condition.

Protocol 2: In Vivo Breast Cancer Xenograft Model

This protocol describes the use of an MDA-MB-231 breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor and anti-angiogenic effects of ATWLPPR in vivo.

Materials:

- MDA-MB-231 human breast cancer cell line
- Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel® (optional, can enhance tumor take-rate)
- ATWLPPR peptide dissolved in a sterile vehicle (e.g., PBS)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

- Calipers for tumor measurement
- Sterile surgical instruments

Procedure:

- Cell Preparation and Implantation:
 - Culture MDA-MB-231 cells to approximately 80% confluency.
 - Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 2.5×10^7 cells/mL. For enhanced tumor formation, cells can be mixed 1:1 with Matrigel®.
 - Anesthetize the mice.
 - Inject 100 μ L of the cell suspension (2.5×10^6 cells) orthotopically into the mammary fat pad.
- Tumor Growth and Treatment Initiation:
 - Monitor the mice regularly for tumor formation.
 - Once tumors reach a palpable size of approximately 100 mm³, randomize the mice into treatment and control groups.
 - Begin daily intraperitoneal (i.p.) injections of the ATWLPPR peptide (a starting dose of 15 mg/kg can be considered) or the vehicle control.
- Monitoring and Data Collection:
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
 - Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.

- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumors can be weighed and then processed for further analysis:
 - Histology: Fix a portion of the tumor in formalin for paraffin embedding. Perform H&E staining for general morphology and immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).
 - Protein Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent western blot analysis of signaling proteins in the NRP-1 pathway.

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